Chemical structure and properties of 5-Bromo-3-methylisothiazole-4-carbonitrile
Chemical structure and properties of 5-Bromo-3-methylisothiazole-4-carbonitrile
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Substituted Isothiazoles: A Case Study on 5-Bromo-3-methylisothiazole-4-carbonitrile
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. This guide delves into the chemical landscape of functionalized isothiazoles, with a specific focus on the structural features of 5-Bromo-3-methylisothiazole-4-carbonitrile. While specific experimental data for this exact isomer is not prevalent in publicly accessible literature, this document provides a comprehensive framework for understanding its probable characteristics and synthetic accessibility. By dissecting the roles of the bromo, methyl, and carbonitrile substituents on the isothiazole core, we offer researchers, scientists, and drug development professionals a robust, experience-driven perspective on harnessing this class of molecules. The methodologies, safety protocols, and potential applications are synthesized from established principles of heterocyclic chemistry and data from closely related analogues.
Introduction to the Isothiazole Scaffold
Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, was first discovered in 1956.[1] It is a stable aromatic system, and its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to dyes.[2][3] The isothiazole ring system is found in commercial products such as the fungicide isotianil and the preservative methylchloroisothiazolone (MCIT).[2]
The significance of isothiazoles in drug discovery is well-documented.[3] Various derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The electronic nature of the N-S bond and the potential for diverse substitution patterns make it a versatile template for molecular design.
This guide will use 5-Bromo-3-methylisothiazole-4-carbonitrile as a focal point to explore the synthesis, reactivity, and potential utility of highly functionalized isothiazoles.
Molecular Structure and Physicochemical Properties
While specific data for 5-Bromo-3-methylisothiazole-4-carbonitrile is scarce, we can predict its properties based on its constituent parts and related known compounds like 5-Bromo-3-methylisothiazole.
Core Chemical Identity
A summary of identifiers for the closely related compound, 5-Bromo-3-methylisothiazole, is presented below. Researchers interested in the title compound should anticipate similar, though not identical, characteristics.
| Property | Data for 5-Bromo-3-methylisothiazole | Reference |
| CAS Number | 20493-60-1 | [5] |
| Molecular Formula | C₄H₄BrNS | [6][7] |
| Molecular Weight | 178.05 g/mol | [5][7] |
| Physical Form | Liquid or Brown oil | [8] |
| Boiling Point | 109.6 °C at 760 mmHg; 72°C / 13 Torr | [5][7] |
| InChI Key | XSVSPKKXQGNHMD-UHFFFAOYSA-N | [6] |
The addition of a carbonitrile group at the C4 position to form the title compound would increase the molecular weight and likely elevate the melting and boiling points due to increased polarity and intermolecular dipole-dipole interactions.
Structural Analysis and Visualization
The structure of 5-Bromo-3-methylisothiazole-4-carbonitrile combines three key functional groups on the isothiazole core. Each substituent critically influences the molecule's overall reactivity and potential biological function.
Caption: Retrosynthetic analysis for the target molecule.
Key Synthetic Methodologies
Method 1: Ring Closure Reactions
The construction of the isothiazole ring is often achieved by the reaction of a sulfur source with a three-carbon component containing nitrogen. For example, the reaction of enamines or β-aminocrotononitrile derivatives with sulfur halides (like SCl₂, S₂Cl₂) or thionyl chloride (SOCl₂) is a common route. [1] Method 2: Functionalization of a Pre-formed Isothiazole Ring
Given the availability of compounds like 5-Amino-3-methylisothiazole-4-carbonitrile,[9][10] a Sandmeyer-type reaction could be envisioned. This would involve diazotization of the amino group followed by displacement with a bromide source (e.g., CuBr).
Exemplary Experimental Protocol (Hypothetical): Sandmeyer Reaction
This protocol is illustrative and adapted from standard procedures. It has not been experimentally validated for this specific substrate.
-
Diazotization: Dissolve 5-Amino-3-methylisothiazole-4-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is expected.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up and Purification: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound, 5-Bromo-3-methylisothiazole-4-carbonitrile.
Chemical Reactivity
The reactivity of the title compound is dictated by its substituents:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitrile group and the inherent electron deficiency of the isothiazole ring make the bromine at C5 susceptible to displacement by nucleophiles (e.g., thiols, amines, alkoxides).
-
Cross-Coupling Reactions: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups to build molecular complexity.
-
Nitrile Group Transformations: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, offering a plethora of derivatization possibilities. [4]
Potential Applications in Drug Development and Research
The structural motifs present in 5-Bromo-3-methylisothiazole-4-carbonitrile suggest its potential as a valuable building block in medicinal chemistry.
Role as a Synthetic Intermediate
The compound is a highly versatile intermediate. [5]The bromine atom allows for scaffold elaboration via cross-coupling, while the nitrile can be transformed into other functional groups known to interact with biological targets. Isothiazole derivatives are used as precursors for inhibitors of enzymes like MMP12 and Aurora kinase. [11]
Bioisosteric Replacement
The isothiazole ring can serve as a bioisostere for other aromatic systems like benzene or pyridine in drug candidates. The nitrile group itself is often used as a bioisostere for a carbonyl group, acting as a hydrogen bond acceptor. [12]
Potential Biological Activities
-
Antimicrobial/Antifungal: The isothiazole core is famous for its antimicrobial properties. [3][13]* Anticancer: Numerous isothiazole derivatives have been investigated as anticancer agents, targeting kinases and other key proteins in cancer signaling pathways. [3][14]* Enzyme Inhibition: The nitrile group can act as a "warhead" in covalent inhibitors or as a key binding element in reversible inhibitors of enzymes such as cysteine proteases or dipeptidyl peptidases. [12]
Caption: Potential applications and synthetic utility workflow.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 5-Bromo-3-methylisothiazole-4-carbonitrile. However, based on related structures, the following precautions are mandatory.
-
Hazard Classification: The compound should be treated as harmful and an irritant. Related compounds are harmful if swallowed, in contact with skin, or if inhaled, and cause serious eye irritation. [7]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. [15][16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some related compounds require refrigerated or freezer storage. [8][15]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [16]
Conclusion
5-Bromo-3-methylisothiazole-4-carbonitrile represents a molecule of significant synthetic potential, strategically equipped with functional groups that enable a wide range of chemical transformations. While direct experimental data remains elusive, this guide provides a comprehensive, scientifically-grounded framework for researchers to approach its synthesis, handling, and application. By leveraging established principles of isothiazole chemistry, this compound stands as a promising building block for the discovery of novel therapeutics and advanced materials. Its true potential awaits exploration by synthetic and medicinal chemists who can unlock the utility of this highly functionalized heterocyclic scaffold.
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Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(2), M1813. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
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Zaręba, P., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(21), 5200. [Link]
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